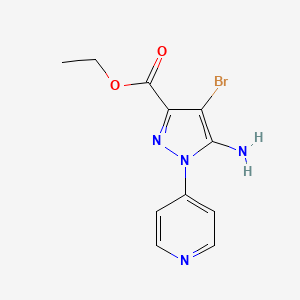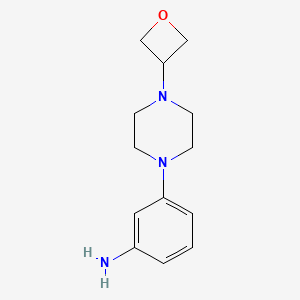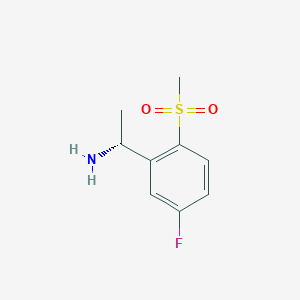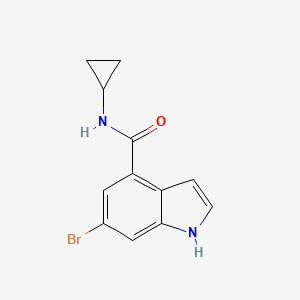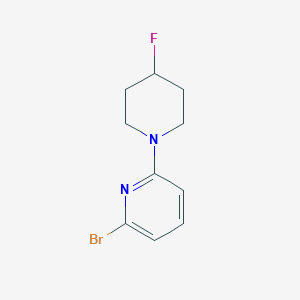
2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 2-position and a 4-fluoropiperidin-1-yl group at the 6-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-6-chloropyridine and 4-fluoropiperidine.
Nucleophilic Substitution: The 4-fluoropiperidine is reacted with 2-bromo-6-chloropyridine under nucleophilic substitution conditions to replace the chlorine atom with the 4-fluoropiperidin-1-yl group.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 100-120°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The bromine atom can serve as a handle for further functionalization, allowing the compound to interact with various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-fluoropyridine: Lacks the 4-fluoropiperidin-1-yl group, making it less versatile in medicinal chemistry applications.
2-Bromo-4-fluoropyridine: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.
2-Bromo-6-(piperidin-1-yl)pyridine: Similar but lacks the fluorine atom, which can affect its binding affinity and stability.
Uniqueness
2-Bromo-6-(4-fluoropiperidin-1-yl)pyridine is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. The 4-fluoropiperidin-1-yl group enhances its potential as a pharmacophore in drug design, while the bromine atom allows for further functionalization and derivatization.
Propiedades
Fórmula molecular |
C10H12BrFN2 |
|---|---|
Peso molecular |
259.12 g/mol |
Nombre IUPAC |
2-bromo-6-(4-fluoropiperidin-1-yl)pyridine |
InChI |
InChI=1S/C10H12BrFN2/c11-9-2-1-3-10(13-9)14-6-4-8(12)5-7-14/h1-3,8H,4-7H2 |
Clave InChI |
UXKKOOCXHOZLAX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1F)C2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







